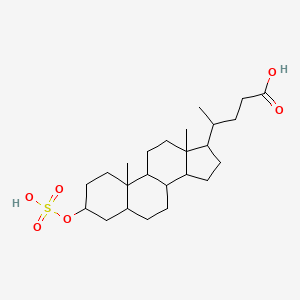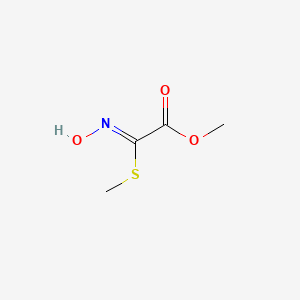![molecular formula C48H57NO14 B12296045 3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12296045.png)
3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[123103,1104,709,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of key intermediates, and final coupling reactions. Each step requires precise control of reaction conditions such as temperature, solvent, and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to minimize cost and maximize efficiency. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and benzoyloxy groups.
Reduction: Reduction reactions could target the oxo groups within the molecule.
Substitution: Substitution reactions may occur at various positions, depending on the reactivity of the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, such compounds can serve as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biological research, these compounds might be used to study enzyme interactions, cellular pathways, or as potential drug candidates.
Medicine
Medically, complex organic molecules are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action for such a compound would depend on its specific structure and functional groups. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: A phenolic antioxidant used in food and other products to prevent oxidation.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone:
Propiedades
Fórmula molecular |
C48H57NO14 |
|---|---|
Peso molecular |
872.0 g/mol |
Nombre IUPAC |
3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H57NO14/c1-25-31(59-41(54)36-34(28-17-13-11-14-18-28)49(45(9,10)62-36)42(55)63-43(4,5)6)23-48(56)39(60-40(53)29-19-15-12-16-20-29)37-46(38(52)35(58-26(2)50)33(25)44(48,7)8)22-30(46)21-32-47(37,24-57-32)61-27(3)51/h11-20,30-32,34-37,39,56H,21-24H2,1-10H3 |
Clave InChI |
HHDLUKVMJZXZCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


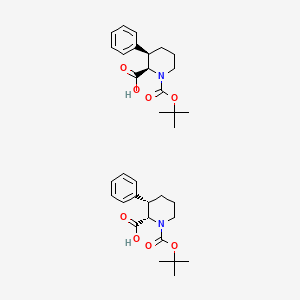
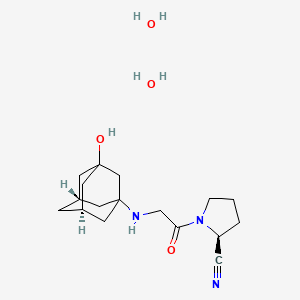
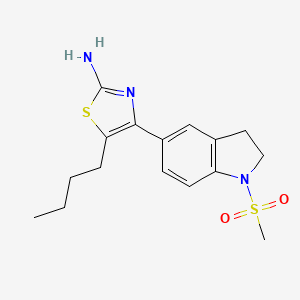
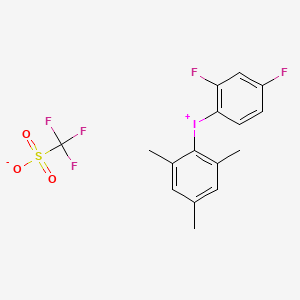
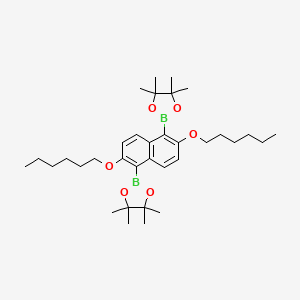
![2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3](/img/structure/B12295984.png)
![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12296010.png)
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)

![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)
